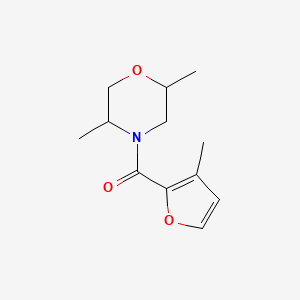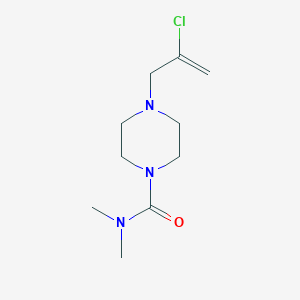![molecular formula C12H18ClN3O2S B7544499 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, also known as CP-465,022, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Mecanismo De Acción
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of glutamate release. By blocking the activity of mGluR5, 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine may help to regulate the release of glutamate and improve cognitive function.
Biochemical and Physiological Effects
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine in lab experiments is that it is a highly selective antagonist of mGluR5, which minimizes off-target effects. However, one limitation is that it has a relatively short half-life, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, including investigating its potential use as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the precise mechanism of action of 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, as well as to develop more effective methods of administering the compound in experimental settings. Finally, research could be conducted to investigate potential synergies between 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine and other compounds, such as other mGluR5 antagonists or drugs that target other neurotransmitter systems.
Métodos De Síntesis
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 1-(3-chlorophenyl)ethyl 2-bromoacetate. This compound is then reacted with pyrrolidine and sodium hydride to form 1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine.
Propiedades
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c13-11-5-3-4-10(8-11)12(9-15-19(14,17)18)16-6-1-2-7-16/h3-5,8,12,15H,1-2,6-7,9H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIZPWMRNXUYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)

![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)
![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)